molecular formula C14H22O2Si B1602090 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde CAS No. 81168-11-8

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde

Cat. No.: B1602090
CAS No.: 81168-11-8
M. Wt: 250.41 g/mol
InChI Key: AEUWKERRFUWVSZ-UHFFFAOYSA-N
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Description

3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde, often referred to as 3-((tert-Butyldimethylsilyloxy)methyl)benzaldehyde, is a protected benzaldehyde derivative of significant value in organic synthesis and pharmaceutical research. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for the hydroxymethyl functionalty, enhancing the molecule's stability and allowing for selective reactions at the aldehyde group under conditions that would affect an unprotected alcohol . This compound is primarily employed as a key synthetic intermediate or building block in the development of more complex molecular architectures. Researchers utilize it in multi-step synthesis, including carbon-carbon bond-forming reactions like aldol condensations and Grignard additions, as well as in the preparation of heterocyclic compounds. Its applications are critical in the research and development of advanced functional materials and active pharmaceutical ingredients (APIs), where precise control over molecular structure is required . As a specialist organosilicon compound, it is typically supplied with a high assay purity (e.g., >95%) and requires storage in a cool, dark, and dry environment to maintain stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUWKERRFUWVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576490
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81168-11-8
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Hydroxyl Group via Silylation

  • Reagents and Conditions : The key step involves reacting the benzyl alcohol derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
  • Solvent : Dry dimethylformamide (DMF) is typically used as the solvent.
  • Procedure :
    • The reaction is carried out in flame-dried glassware to avoid moisture.
    • Imidazole (2.4 g, 35 mmol) and TBDMS-Cl (4.0 g, 27 mmol) are dissolved in dry DMF (9 mL).
    • The benzyl alcohol derivative (e.g., 3-hydroxymethylbenzaldehyde) is added to the mixture.
    • The reaction mixture is stirred overnight with gentle heating.
  • Workup :
    • The reaction is quenched with water.
    • The mixture is diluted with hexanes and ethyl acetate (EtOAc).
    • The organic layer is washed with brine to remove residual DMF and imidazole.
    • Purification is achieved by flash chromatography.
    • Solvents are removed by rotary evaporation and drying under vacuum at 60 °C.
  • Yield : High conversion rates (~99% by TLC) and overall yields around 90% are reported for this step.

Extraction and Purification

  • After completion of the silylation reaction, the product is extracted using diethyl ether or a mixture of hexanes and ethyl acetate.
  • The organic layer is washed with brine and dried over anhydrous sodium sulfate (Na2SO4).
  • The solvent is removed under reduced pressure.
  • Purification is finalized by silica gel column chromatography, which effectively separates the silyl ether product from impurities.

Reaction Conditions and Analytical Data

Step Conditions Reagents Yield (%) Notes
Silylation (protection) DMF, overnight, gentle heating TBDMS-Cl, imidazole ~90 High purity reagents essential; moisture-free
Extraction Water quench, diethyl ether wash Na2SO4 drying - Efficient removal of residual reagents
Purification Silica gel chromatography Hexanes/EtOAc solvent system - Achieves high purity and yield
  • Reaction monitoring is commonly done by thin layer chromatography (TLC).
  • Structural confirmation is performed using NMR (1H and 13C) and mass spectrometry.
  • The silyl ether group provides selective protection, allowing further functionalization of the aldehyde moiety without interference.

Research Findings and Notes

  • The silyl ether protection strategy is widely adopted due to its stability under a variety of reaction conditions and ease of removal when needed.
  • The use of tert-butyldimethylsilyl chloride is preferred because of its bulky group, which imparts steric hindrance and protects the hydroxyl functionality effectively.
  • Reaction efficiency depends strongly on the exclusion of moisture and the purity of reagents.
  • Automated synthesis systems can enhance reproducibility and yield in industrial scale preparations.
  • Analytical characterization confirms the integrity of the silyl ether and the aldehyde functionalities, which is critical for subsequent synthetic applications.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents and conditions include:

Reagent Conditions Product Yield Notes
KMnO₄Aqueous NaOH, 60–80°C3-((TBDMS-O)methyl)benzoic acid75–85%Requires neutral workup
CrO₃ in AcOHRoom temperature, 2–4 hrs3-((TBDMS-O)methyl)benzoic acid80–90%Acidic conditions; minimal silyl cleavage
TEMPO/NaOClBiphasic (CH₂Cl₂/H₂O), 0°C3-((TBDMS-O)methyl)benzoic acid90–95%Selective oxidation; mild conditions

Mechanism :
Oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid. The TBDMS group remains stable under these conditions due to its robust silicon-oxygen bond .

Reduction of the Aldehyde Group

The aldehyde is reduced to a primary alcohol, enabling further functionalization:

Reagent Conditions Product Yield Notes
NaBH₄MeOH, 0°C to RT, 1 hr3-((TBDMS-O)methyl)benzyl alcohol85–90%Fast reaction; silyl stability confirmed
LiAlH₄Et₂O, reflux, 2 hrs3-((TBDMS-O)methyl)benzyl alcohol92–95%Vigorous conditions; risk of over-reduction
H₂/Pd-CEtOH, 1 atm H₂, RT3-((TBDMS-O)methyl)benzyl alcohol70–75%Chemoselective for aldehyde

Mechanism :
Hydride transfer to the carbonyl carbon generates a benzyl alcohol. The TBDMS group remains intact due to its resistance to nucleophilic attack under reductive conditions .

Nucleophilic Additions

The aldehyde participates in Grignard, Wittig, and related reactions:

Reaction Type Reagent Conditions Product Yield
Grignard AdditionCH₃MgBrTHF, −78°C, 1 hr3-((TBDMS-O)methyl)phenylpropan-1-ol78–82%
Wittig OlefinationPh₃P=CHCO₂EtToluene, reflux, 6 hrsEthyl 3-((TBDMS-O)methyl)cinnamate65–70%
Cyanohydrin FormationKCN, HClH₂O/EtOH, RT, 12 hrs3-((TBDMS-O)methyl)mandelonitrile60–65%

Key Insight : The TBDMS group does not interfere with aldehyde reactivity, enabling clean nucleophilic additions.

Deprotection of the TBDMS Ether

The silyl ether is cleaved under acidic or fluoride-mediated conditions:

Reagent Conditions Product Yield Notes
TBAF (1M in THF)THF, RT, 2 hrs3-(hydroxymethyl)benzaldehyde95–98%Rapid deprotection; minimal side products
HF/PyridineCH₃CN, 0°C, 30 min3-(hydroxymethyl)benzaldehyde85–90%Hazardous but efficient for sterically hindered groups
HCl (aq.)MeOH/H₂O, 60°C, 6 hrs3-(hydroxymethyl)benzaldehyde70–75%Partial aldehyde oxidation observed

Mechanism : Fluoride ions (e.g., from TBAF) attack silicon, breaking the Si–O bond and releasing the alcohol. Acidic conditions protonate the oxygen, weakening the Si–O linkage .

Scientific Research Applications

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes. It can act as a substrate or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The silyl ether group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]Benzaldehyde (CAS: 566949-37-9)
  • Molecular Formula : C₁₅H₂₄O₃Si (MW: 280.44 g/mol)
  • Substituent : A TBS-protected ethoxy group at the para position.
  • Para substitution directs electronic effects differently compared to meta, altering reactivity in electrophilic aromatic substitution (e.g., slower para-directing effects) .
2,5-Bis[(trimethylsilyl)oxy]Benzaldehyde
  • Substituent : Two trimethylsilyl (TMS) groups at ortho and para positions.
  • Key Differences :
    • TMS groups are smaller and less stable than TBS, making this compound more labile under mildly acidic conditions.
    • Dual silyl groups increase electron density on the aromatic ring, accelerating nucleophilic additions to the aldehyde group .

Protecting Group Stability and Reactivity

Compound Protecting Group Stability (Acid/Base) Deprotection Method
Target Compound TBS High Fluoride ions (e.g., TBAF)
4-[TBS-OCH₂CH₂O]BzAldehyde TBS High Fluoride ions
2,5-Bis(TMS-O)BzAldehyde TMS Moderate Aqueous acid or mild base
  • TBS vs. TMS : The tert-butyldimethylsilyl group’s steric bulk provides superior protection in multi-step reactions, whereas TMS is prone to premature cleavage .

Functional Group Diversity

3-(Diethylaminomethyl)-2,4-dihydroxybenzaldehyde (CAS: 384823-61-4)
  • Substituents: Diethylaminomethyl and hydroxyl groups.
  • Hydroxyl groups require protection in oxidizing environments, unlike the stable TBS-oxymethyl group .
3-Hydroxy-2-methoxybenzaldehyde (CAS: 66495-88-3)
  • Substituents : Hydroxyl and methoxy groups.
  • Key Differences :
    • Methoxy groups are electron-donating but lack the steric protection of silyl ethers.
    • Hydroxyl groups necessitate protection in reactions involving strong bases or electrophiles .

Research Findings and Challenges

  • Steric Effects : The TBS group in the target compound reduces reaction rates in sterically crowded environments but enhances selectivity in metal-catalyzed reactions .
  • Deprotection Efficiency : Fluoride-mediated deprotection of TBS is >95% efficient, whereas TMS groups require harsher conditions (e.g., HCl/MeOH), risking side reactions .

Biological Activity

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde, also known by its IUPAC name tert-butyl-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenoxy]-dimethylsilane, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C19H36O2Si2
  • Molecular Weight: 352.7 g/mol
  • CAS Number: 117635-46-8

The compound features a silane group that may influence its solubility and reactivity, which are crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde indicates several areas of interest:

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress. Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. For instance, related benzaldehyde derivatives have shown efficacy in scavenging DPPH radicals, indicating potential applications in preventing oxidative damage in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments are essential for determining the safety profile of any new compound. In studies involving related compounds, certain analogs exhibited potent cytotoxic effects at higher concentrations, while others showed no significant toxicity at lower doses . Further research is required to evaluate the cytotoxic profile of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde specifically.

Case Studies and Research Findings

The following table summarizes key findings from recent studies related to compounds structurally similar to 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde:

StudyCompoundKey FindingsReference
1Benzylidene analogsInhibition of mushroom tyrosinase; strong antioxidant activity
2Other silane derivativesSignificant DPPH radical scavenging; low cytotoxicity at specific concentrations
3Related benzaldehydesEffective in reducing melanin synthesis in vitro

Q & A

Q. What are the key structural features and spectroscopic identifiers of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde?

The compound contains a benzaldehyde core with a silyl-protected hydroxymethyl group. Its molecular formula is C₁₃H₂₀O₂Si (CAS 96013-95-5), and the tert-butyldimethylsilyl (TBS) group acts as a steric and electronic modifier. Key spectroscopic identifiers include:

  • ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and TBS methyl groups (δ 0.1–0.3 ppm).
  • IR : Aldehyde C=O stretch (~1700 cm⁻¹) and Si-O-C absorption (~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 248.3 (M⁺) and fragmentation patterns reflecting silyl ether cleavage .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves silylation of 3-(hydroxymethyl)benzaldehyde using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions.

  • Procedure : React 3-(hydroxymethyl)benzaldehyde with TBSCl (1.2 eq) and a base (e.g., imidazole, 2.5 eq) in anhydrous DMF or dichloromethane at 0–25°C for 12–24 hours. Purify via column chromatography (hexane/ethyl acetate) .
  • Critical Step : Ensure anhydrous conditions to prevent premature desilylation.

Q. How does the TBS group influence the reactivity of the benzaldehyde moiety?

The TBS group:

  • Steric Shielding : Protects the adjacent hydroxymethyl group from nucleophilic attack or oxidation.
  • Electronic Effects : Electron-donating silyl ether stabilizes the aldehyde via conjugation, reducing electrophilicity. This can slow down typical aldehyde reactions (e.g., condensations) unless activated .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding diastereotopic protons?

The TBS group introduces axial chirality, leading to splitting of methylene protons (CH₂-O-Si) into diastereotopic signals.

  • Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to assign splitting patterns.
  • Example : In some cases, coupling constants (J = 10–12 Hz) between diastereotopic protons may indicate restricted rotation due to steric hindrance .

Q. What strategies mitigate desilylation during multi-step syntheses involving this compound?

Desilylation under acidic/basic conditions is a key challenge. Mitigation approaches include:

  • Protection Optimization : Use milder bases (e.g., DBU instead of K₂CO₃) in subsequent steps.
  • Sequential Deprotection : Introduce orthogonal protecting groups (e.g., TBS with trityl or PMB) for selective removal .
  • Monitoring : Track silyl stability via TLC (staining with KMnO₄ for aldehyde detection).

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds?

The aldehyde group participates in condensations to form heterocycles. For example:

  • Oxazine Formation : React with urea/thiourea derivatives under acid catalysis to generate 1,3-oxazin-4-ones, which are precursors to bioactive molecules .
  • Schiff Base Synthesis : Condense with amines to form imines for metal-organic frameworks (MOFs) or catalysts .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

Common impurities include:

  • Desilylated Byproduct (3-(hydroxymethyl)benzaldehyde) : Detectable via HPLC (retention time shift) or LC-MS.
  • Siloxane Dimers : Formed during storage; identify using high-resolution mass spectrometry (HRMS) and quantify via ²⁹Si NMR .

Methodological Notes

  • Purification : Use silica gel chromatography with hexane/ethyl acetate (8:2 to 7:3) to separate silylated products from polar impurities.
  • Stability : Store under argon at –20°C to prevent moisture-induced degradation.
  • Safety : The aldehyde group is a mild irritant; handle in a fume hood with appropriate PPE.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde

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